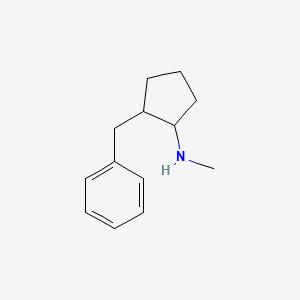

2-苄基-N-甲基环戊烷-1-胺

描述

2-benzyl-N-methylcyclopentan-1-amine is a chemical compound with the molecular formula C13H19N . It has a molecular weight of 189.3 g/mol .

Synthesis Analysis

The synthesis of amines like 2-benzyl-N-methylcyclopentan-1-amine can be achieved through various methods. One such method involves the amination (arylation) of aromatic aldehydes under mild conditions to produce a variety of arylmethylamines . Another method involves the N-alkylation of amines with alcohols using a Mn (I) pincer catalyst . The reaction offers low catalyst loadings and mild reaction conditions .Molecular Structure Analysis

The molecular structure of 2-benzyl-N-methylcyclopentan-1-amine can be analyzed using various spectroscopic techniques. For instance, the N-H stretching absorption in the infrared spectrum can provide information about the presence of primary and secondary amines . Additionally, 1H NMR spectra can be used to determine the structure of the amine .Chemical Reactions Analysis

Amines, including 2-benzyl-N-methylcyclopentan-1-amine, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . Furthermore, amines can undergo various reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can be determined using various techniques. For instance, the infrared spectra of amines show absorptions resulting from the N-H bonds of primary and secondary amines . The 1H NMR spectra of amines show the hydrogens attached to an amine at 0.5-5.0 ppm .科学研究应用

不对称合成和催化

一项研究描述了通过多催化过程不对称合成官能化的环戊酮,该过程包括仲胺催化的迈克尔加成,然后是 N-杂环卡宾催化的分子内交叉苯偶联反应。该方法突出了仲胺在促进对映选择性合成中的效用,表明“2-苄基-N-甲基环戊烷-1-胺”在类似不对称合成工艺中的潜在应用 (Lathrop 和 Rovis,2009)。

酶催化

另一项研究探索了由南极假丝酵母脂肪酶 B 催化的手性酰基供体的拆分,使用苄胺作为亲核试剂。苄胺的使用显着提高了对映体比,证明了其在酶促拆分过程中的有效性。这表明“2-苄基-N-甲基环戊烷-1-胺”等衍生物可用于酶催化,以生产对映体纯净的化合物 (García-Urdiales 等,2009)。

钯催化胺化

一项关于钯/咪唑鎓盐体系介导的芳基卤化物胺化反应的研究突出了含氮底物的作用。该体系对各种含氮试剂的有效性表明“2-苄基-N-甲基环戊烷-1-胺”在钯催化的交叉偶联反应中具有合成 N-芳基取代化合物的潜力 (Grasa 等,2001)。

纳米颗粒合成

使用芳香胺(既充当还原剂又充当封端剂)合成金纳米粒子,展示了胺在纳米材料合成中的重要性。可以探索像“2-苄基-N-甲基环戊烷-1-胺”这样的胺用于类似的应用中,以创建具有特定性质的金属纳米颗粒 (Subramaniam 等,2005)。

药物开发

一项关于抗肿瘤苯并噻唑的氨基酸前药的临床前评估的研究突出了伯胺官能团的转化以改善药物性质。这强调了修饰“2-苄基-N-甲基环戊烷-1-胺”等化合物以开发具有增强溶解性和生物利用度的新型治疗剂的潜力 (Bradshaw 等,2002)。

安全和危害

The safety data sheet for benzylamine, a related compound, indicates that it is a combustible liquid and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or in contact with skin . It is recommended to use only in a well-ventilated area and to avoid release to the environment .

未来方向

While specific future directions for 2-benzyl-N-methylcyclopentan-1-amine are not mentioned in the search results, research into the synthesis and properties of amines is ongoing. For instance, recent studies have explored the synthesis of enantiopure drug-like 1-(3’,4’-disubstituted phenyl)propan-2-amines , and the presence and role of 2-phenethylamines in medicinal chemistry .

作用机制

Target of Action

Benzylamines, a class of compounds to which this molecule belongs, are known to interact with various biological targets .

Mode of Action

Benzylamines are known to undergo various chemical reactions, including n-alkylation with alcohols and c-n coupling with aliphatic halides . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Related compounds such as n-benzyl-n-methyldecan-1-amine, derived from garlic, have been shown to alleviate atopic dermatitis-like skin lesions in mice, suggesting a potential role in inflammatory pathways .

Pharmacokinetics

The compound has a molecular weight of 189, which is within the range generally favorable for oral bioavailability .

Result of Action

Related compounds have been shown to have anti-inflammatory effects , suggesting that 2-benzyl-N-methylcyclopentan-1-amine may have similar properties.

属性

IUPAC Name |

2-benzyl-N-methylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-14-13-9-5-8-12(13)10-11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZXFGOAOGHIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-N-methylcyclopentan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

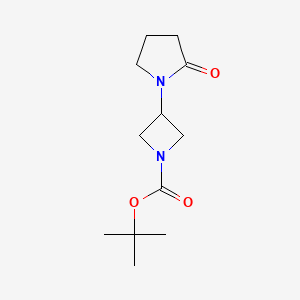

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate](/img/structure/B1526696.png)

![tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate](/img/structure/B1526712.png)